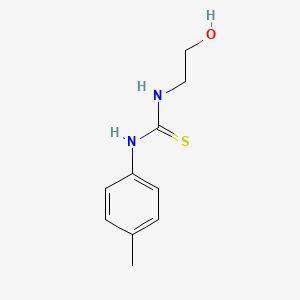![molecular formula C26H25F3N2O3 B6141072 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound featuring an indole derivative structure. Indoles are renowned for their diverse pharmacological activities and this particular compound could possess unique properties suitable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione likely involves multi-step reactions:
Starting from an indole intermediate, the 2-methyl-5-(trifluoromethoxy) group can be introduced via electrophilic aromatic substitution.
Subsequent coupling with the appropriate amine derivative forms the ethylamine side chain.
This compound then undergoes a condensation reaction with a cyclohexane-1,3-dione derivative under basic or acidic conditions to yield the final product.
Industrial Production Methods
For large-scale production, optimizations might include:
Utilization of high-yielding catalytic processes.
Solvent selection to enhance reaction rates and product isolation.
Implementation of continuous flow chemistry to streamline production and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione undergoes various reactions:
Oxidation: : Using reagents like m-chloroperbenzoic acid (MCPBA) could form oxides or peroxides.
Reduction: : Catalytic hydrogenation may reduce double bonds or other reducible functionalities.
Substitution: : Nucleophilic aromatic substitution with halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: : MCPBA or potassium permanganate in solvents like dichloromethane.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Sodium hydride (NaH) as a base for nucleophilic aromatic substitutions.
Major Products
Reaction outcomes include various substituted indole derivatives, possible ring-opened or rearranged structures depending on reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: : Useful as a building block in synthesis due to the presence of reactive functional groups. Biology : Potential bioactive compound, useful in the development of pharmaceuticals. Medicine : Could be explored for anti-inflammatory, anticancer, or antimicrobial properties. Industry : May find applications in the synthesis of advanced materials or as a precursor to more complex molecules.
Mecanismo De Acción
Mechanism: : This compound might interact with biological macromolecules by binding to specific receptors or enzymes. Molecular Targets : It could target proteins like kinases, which play roles in signaling pathways. Pathways Involved : Likely involved in inhibiting or activating specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-({2-[2-chloro-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
2-[1-({2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-pyrrole-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
Trifluoromethoxy Group: : The trifluoromethoxy substituent significantly influences the electronic properties and biological activity, differentiating it from analogues.
Indole Core: : Provides structural versatility and potential for varied pharmacological effects.
Propiedades
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O3/c1-15-20(21-14-19(34-26(27,28)29)8-9-22(21)31-15)10-11-30-16(2)25-23(32)12-18(13-24(25)33)17-6-4-3-5-7-17/h3-9,14,18,31-32H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLXJLTXJWGSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN=C(C)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1,1-dioxothian-4-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)


![[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole](/img/structure/B6141061.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)
![5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B6141091.png)
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)

